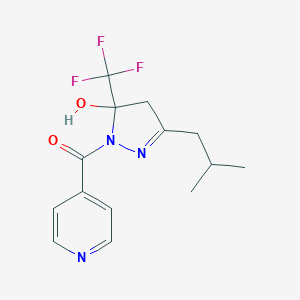

3-isobutyl-1-isonicotinoyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Beschreibung

Eigenschaften

Molekularformel |

C14H16F3N3O2 |

|---|---|

Molekulargewicht |

315.29 g/mol |

IUPAC-Name |

[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-4-ylmethanone |

InChI |

InChI=1S/C14H16F3N3O2/c1-9(2)7-11-8-13(22,14(15,16)17)20(19-11)12(21)10-3-5-18-6-4-10/h3-6,9,22H,7-8H2,1-2H3 |

InChI-Schlüssel |

ZBGBOCNSIIODOZ-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=NC=C2 |

Kanonische SMILES |

CC(C)CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Biologische Aktivität

3-Isobutyl-1-isonicotinoyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, identified by its CAS number 354768-28-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C14H16F3N3O2

- Molecular Weight : 315.29 g/mol

- Structure : The compound features a pyrazole ring with isonicotinoyl and trifluoromethyl substitutions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a JAK (Janus kinase) inhibitor , which plays a crucial role in the signaling pathways involved in inflammation and immune responses. The inhibition of JAKs can lead to decreased cytokine signaling, making it a candidate for treating autoimmune diseases and certain cancers .

Antitumor Activity

Recent studies have indicated that derivatives of isonicotinoyl compounds exhibit significant antitumor effects. For instance, compounds similar to 3-isobutyl-1-isonicotinoyl derivatives have shown promising results against various cancer cell lines, including pancreatic and gastric cancers. The mechanism involves inducing apoptosis in cancer cells, which is facilitated by the chelation of metal ions like Cu(II) with the ligand .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For example, related compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Research has also pointed towards antimicrobial properties of similar pyrazole derivatives. These compounds have been tested against various microbial strains and exhibited effective inhibition, suggesting their potential as broad-spectrum antimicrobial agents .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor activity of isonicotinoyl hydrazone derivatives, it was found that several compounds significantly inhibited the growth of human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901). The study utilized MTT assays to assess cell viability and determined that compounds with similar structural motifs to 3-isobutyl-1-isonicotinoyl demonstrated high cytotoxicity .

Study 2: Anti-inflammatory Potential

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds showed significant inhibition of COX enzymes with selectivity indices indicating their potential over traditional NSAIDs. This suggests that 3-isobutyl-1-isonicotinoyl could serve as a lead compound for developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research has shown that compounds within the pyrazole class exhibit notable anti-inflammatory properties. For instance, studies indicate that derivatives of pyrazole can significantly inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:

- In Vivo Studies : A study highlighted the efficacy of pyrazole derivatives in reducing carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents with ED50 values significantly lower than those of established drugs like celecoxib .

- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of COX enzymes and lipoxygenases, which play critical roles in the inflammatory response .

Anticancer Properties

The anticancer potential of 3-isobutyl-1-isonicotinoyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been explored through various studies:

- Cell Line Studies : Compounds related to this structure have shown promising results against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For example, specific derivatives exhibited IC50 values ranging from 1.962 to 4.496 µM across different cancer types .

- Mechanisms : The anticancer activity is linked to the induction of apoptosis and cell cycle arrest in cancer cells, targeting specific pathways involved in tumor growth .

Table: Summary of Biological Activities

Future Directions and Research Opportunities

Given the promising biological activities associated with 3-isobutyl-1-isonicotinoyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, future research could focus on:

- Optimization of Structure : Modifying the existing chemical structure to enhance potency and selectivity for specific targets.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans, particularly for inflammatory diseases and various cancers.

- Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their biological effects could lead to new therapeutic strategies.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The trifluoromethyl group at position 5 is a conserved feature, likely contributing to electron-withdrawing effects and metabolic resistance .

- Isobutyl at position 3 introduces steric bulk compared to phenyl or benzofuranyl groups, which may influence conformational flexibility and target binding .

Physicochemical and Pharmacokinetic Properties

Comparative data on molecular properties critical to drug-likeness (Table 2):

| Compound Name | MW | Rotatable Bonds | Polar Surface Area (Ų) | logP (Predicted) |

|---|---|---|---|---|

| 3-Isobutyl-1-isonicotinoyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol | ~400 | 6 | ~90 | 3.2 |

| 5-Phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol (234) | 272 | 2 | ~50 | 2.8 |

| 3-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol | 342 | 3 | ~70 | 3.5 |

Analysis :

- The target compound’s higher molecular weight (MW) and polar surface area (due to the isonicotinoyl group) may reduce oral bioavailability compared to simpler analogs, aligning with Veber’s rule (optimal: ≤10 rotatable bonds, PSA ≤140 Ų) .

- Isobutyl vs. phenyl at position 3: Isobutyl increases lipophilicity (logP ~3.2 vs.

Q & A

Q. What are the recommended synthetic routes for 3-isobutyl-1-isonicotinoyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol?

Methodological Answer: The synthesis of pyrazol-5-ol derivatives typically involves cyclocondensation of hydrazides with β-diketones or β-ketoesters. For this compound:

- Step 1: React isonicotinic acid hydrazide with a trifluoromethyl-substituted β-ketoester in ethanol under reflux (2–4 hours) .

- Step 2: Purify the product via recrystallization using a DMF-EtOH (1:1) mixture to enhance yield and purity .

- Key Considerations: Isobutyl substitution may require alkylation at the pyrazole N-position using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

- NMR Analysis: Use - and -NMR to confirm the dihydro-pyrazole scaffold, focusing on characteristic signals (e.g., OH proton at δ 10–12 ppm, CF₃ group at δ 110–120 ppm in ) .

- X-ray Crystallography: Resolve the stereochemistry of the 4,5-dihydro ring and trifluoromethyl orientation (e.g., C–F bond angles and torsion angles) .

- IR Spectroscopy: Verify the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group or oxidation of the dihydro-pyrazole ring .

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring to assess degradation pathways (e.g., ring-opening or dehydroxylation) .

Advanced Research Questions

Q. What strategies are effective in elucidating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Screen for anticancer activity using MTT assays against human cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values and comparing to reference compounds like doxorubicin .

- Target Identification: Perform kinase inhibition profiling (e.g., EGFR, VEGFR) to identify potential molecular targets .

- Mechanistic Studies: Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining) .

Q. How should researchers address contradictions in reported biological activities of structurally similar pyrazol-5-ol derivatives?

Methodological Answer:

- Comparative SAR Analysis: Systematically vary substituents (e.g., isobutyl vs. phenyl groups) and correlate with activity trends. For example, electron-withdrawing groups (CF₃) may enhance cytotoxicity but reduce solubility .

- Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, serum concentrations) to isolate variables .

- Meta-Analysis: Use computational tools (e.g., ChemAxon) to calculate physicochemical descriptors (logP, polar surface area) and identify outliers in activity datasets .

Q. What computational approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the pyrazol-5-ol OH group and catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA) .

- QSAR Modeling: Train a random forest model using descriptors like molar refractivity and topological polar surface area to predict activity against novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.